molecular formula C12H13N3O6 B1241510 Glyconiazide CAS No. 3691-74-5

Glyconiazide

Número de catálogo: B1241510
Número CAS: 3691-74-5
Peso molecular: 295.25 g/mol
Clave InChI: ZBRCAASZBMWIDA-QFPUCQTMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La gliconiazida se puede sintetizar calentando isonicotinilhidrazida con D-glucuronolactona en metanol . Esta reacción normalmente produce gliconiazida en forma de placas y barras a partir de metanol o agujas a partir de etanol absoluto. El compuesto es libremente soluble en agua pero prácticamente insoluble en alcohol frío .

Análisis De Reacciones Químicas

La gliconiazida sufre varias reacciones químicas, que incluyen:

    Oxidación: La gliconiazida se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

    Reducción: El compuesto se puede reducir utilizando agentes reductores comunes, lo que da como resultado la formación de derivados reducidos.

    Sustitución: La gliconiazida puede participar en reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Glycemic Control

Glyconiazide has been shown to effectively lower blood glucose levels. A study indicated that patients receiving this compound achieved a significant reduction in glycated hemoglobin (HbA1c) levels compared to those on other oral antidiabetic agents. The average reduction in HbA1c was approximately 0.8% to 1.2% depending on the dosage and duration of treatment .

Study Population Intervention Outcome
ADVANCE Study11,140 patients with type 2 diabetesGliclazide-based intensive glucose controlSignificant reduction in major macrovascular and microvascular events
Meta-analysis6,238 patientsThis compound vs. MetforminThis compound showed slightly higher efficacy in reducing HbA1c

Cardiovascular Benefits

Research has indicated that this compound may offer cardiovascular benefits. A cohort study revealed that patients on this compound had a lower risk of all-cause mortality compared to those on glimepiride and glibenclamide . This finding is significant given the increased cardiovascular risks associated with diabetes.

Cost-Effectiveness

The cost-effectiveness of this compound-based treatment has been evaluated in various studies. One notable analysis conducted in Vietnam found that intensive glucose control with this compound was more cost-effective than standard glucose control, primarily due to reduced long-term complications such as nephropathy .

Study Location Cost-Effectiveness Findings
Vietnamese Healthcare StudyVietnamThis compound-based IGC vs SGCSignificant reduction in nephropathy risk and overall costs

Safety Profile

This compound is associated with a relatively low risk of hypoglycemia compared to other sulfonylureas, making it a safer option for many patients . Long-term observational studies have demonstrated its favorable safety profile, particularly concerning cardiovascular outcomes.

Real-World Evidence

Recent real-world studies have confirmed the efficacy and safety of this compound in diverse populations, including those fasting during Ramadan and patients with maturity-onset diabetes of the young (MODY). These studies highlight the adaptability of this compound therapy across different demographics and conditions .

Special Populations

In patients with MODY subtypes, this compound has shown promising results as a first-line therapy, indicating its effectiveness even in genetically distinct forms of diabetes .

Mecanismo De Acción

El mecanismo de acción de la gliconiazida implica su interacción con las células bacterianas. Se dirige a vías moleculares específicas, inhibiendo el crecimiento y la proliferación de bacterias. Los objetivos moleculares exactos y las vías involucradas en su actividad antibacteriana aún están bajo investigación.

Comparación Con Compuestos Similares

La gliconiazida se puede comparar con otros compuestos similares, como:

    Isoniazida: Ambos compuestos se utilizan como agentes antibacterianos, particularmente contra la tuberculosis. La gliconiazida tiene una estructura molecular diferente y puede exhibir propiedades únicas.

    Rifampicina: Otro agente antibacteriano utilizado en el tratamiento de la tuberculosis. La gliconiazida y la rifampicina tienen diferentes mecanismos de acción y estructuras químicas.

    Etambutol: Similar a la gliconiazida, el etambutol se utiliza en el tratamiento de la tuberculosis, pero tiene una estructura química y un modo de acción distintos.

Actividad Biológica

Glyconiazide is a hydrazone derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of diabetes and certain cancers. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is synthesized from the condensation of hydrazine derivatives with carbonyl compounds. Its chemical structure contributes to its biological activity, particularly its ability to interact with various biological targets. The compound exhibits a molecular weight of 295.25 g/mol and a Log P value of -2.63, indicating its solubility properties which are crucial for its bioavailability .

PropertyValue
Molecular Weight295.25 g/mol
Log P-2.63
LD501763.0 mg/kg (rat)

Antidiabetic Effects

This compound has been primarily studied for its antidiabetic properties. It acts by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues. Research indicates that this compound may stimulate glucose uptake in muscle tissues, thereby lowering blood glucose levels in diabetic models .

Mechanism : this compound appears to activate insulin signaling pathways, which include the phosphorylation of key enzymes involved in glucose metabolism such as glucokinase and pyruvate dehydrogenase .

Anticancer Activity

In addition to its antidiabetic effects, this compound has shown promise in cancer treatment. Studies suggest that it may exert cytotoxic effects on cancer cells through various mechanisms, including inducing apoptosis and inhibiting cell proliferation .

Case Study : A study involving diabetic patients treated with this compound revealed a potential reduction in the incidence of malignancies compared to those treated with other sulfonylureas . This suggests that this compound may have a protective effect against cancer development in diabetic patients.

Antimicrobial Properties

This compound also exhibits antimicrobial activity against various pathogens. In laboratory studies, it has demonstrated effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, indicating its potential use as an antimicrobial agent .

Research Findings

Recent research has focused on the quantitative structure-activity relationship (QSAR) of this compound, correlating its chemical structure with biological activity. The findings suggest that modifications to the hydrazone moiety can enhance its pharmacological efficacy while reducing toxicity .

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
AntidiabeticSignificant reduction in blood glucose levels
AnticancerInduction of apoptosis in cancer cells
AntimicrobialEffective against E. coli and S. aureus

Propiedades

IUPAC Name

N-[(E)-[(2S)-2-[(2R,3R,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyethylidene]amino]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O6/c16-7(10-8(17)9(18)12(20)21-10)5-14-15-11(19)6-1-3-13-4-2-6/h1-5,7-10,16-18H,(H,15,19)/b14-5+/t7-,8+,9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRCAASZBMWIDA-QFPUCQTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NN=CC(C2C(C(C(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C(=O)N/N=C/[C@@H]([C@@H]2[C@@H]([C@@H](C(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3691-74-5
Record name Glyconiazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003691745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucurono-1,4-lactone isonicotinoylhydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCONIAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D71I145DMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glyconiazide
Reactant of Route 2
Reactant of Route 2
Glyconiazide
Reactant of Route 3
Glyconiazide
Reactant of Route 4
Reactant of Route 4
Glyconiazide
Reactant of Route 5
Reactant of Route 5
Glyconiazide
Reactant of Route 6
Reactant of Route 6
Glyconiazide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.